molecular formula C8H14N4O B13269026 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B13269026
M. Wt: 182.22 g/mol
InChI Key: BVINLCOVWLYNKC-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
  • 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-benzylacetamide

Uniqueness

Compared to similar compounds, 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its dimethylacetamide moiety may enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C8H14N4O/c1-6-4-12(10-8(6)9)5-7(13)11(2)3/h4H,5H2,1-3H3,(H2,9,10)

InChI Key

BVINLCOVWLYNKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)N(C)C

Origin of Product

United States

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